REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].[NH2:7][CH:8]([CH2:11][CH:12]=[CH2:13])[CH2:9][OH:10].CCOC(C)=O.[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1>O.CCOC(C)=O.C1COCC1>[OH:10][CH2:9][CH:8]([NH:7][S:26]([C:23]1[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=1)(=[O:28])=[O:27])[CH2:11][CH:12]=[CH2:13] |f:0.1.2,7.8|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
NC(CO)CC=C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
EtOAc THF
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at RT for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 minutes stirring
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for a weekend
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×80 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by Biotage SNAP-Si (100 g) cartridge
|
Type
|
WASH
|
Details
|
eluting with a mixture cHex/EtOAc from 80/20 to 50/50
|
Type
|
CUSTOM
|
Details
|
Collected fractions after solvent evaporation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CC=C)NS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |